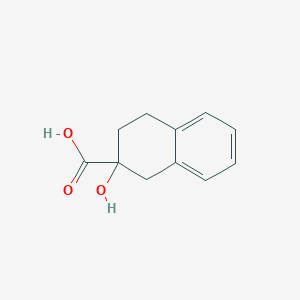

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

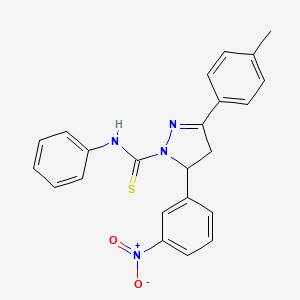

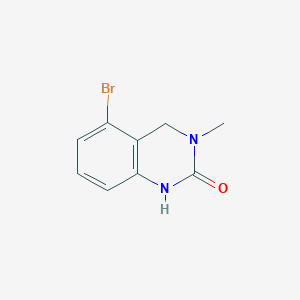

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 5060-95-7 . It has a molecular weight of 192.21 and is typically stored at 4 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . The InChI code is 1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound has a melting point of 135-136 degrees Celsius . It is a powder in its physical form .Scientific Research Applications

Hydrogen-Donor Solvent

- Application : Tetralin is used as a hydrogen-donor solvent .

- Method : It functions as a source of H2, which is transferred to the coal .

- Results : The partially hydrogenated coal is more soluble .

Coal Liquefaction

- Application : Tetralin is used in coal liquefaction .

- Method : It is used as an alternative to turpentine in paints and waxes .

- Results : The transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides has been reported .

Synthesis of Protease Inhibitors

- Application : 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a reagent used to produce protease inhibitors .

- Method : The specific method of application or experimental procedure is not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Sodium-Cooled Fast Reactors

- Application : Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .

- Method : The specific method of application or experimental procedure is not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Synthesis of Hydrogen Bromide

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHSTVPLXLITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)

![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)

![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)